1-(But-3-yn-1-yl)piperidin-4-ol
CAS No.:
Cat. No.: VC13407142
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-but-3-ynylpiperidin-4-ol |
| Standard InChI | InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2 |
| Standard InChI Key | NXLYPGKGCCBVFW-UHFFFAOYSA-N |
| SMILES | C#CCCN1CCC(CC1)O |
| Canonical SMILES | C#CCCN1CCC(CC1)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
1-(But-3-yn-1-yl)piperidin-4-ol belongs to the piperidine class of organic compounds, featuring a six-membered ring with one nitrogen atom. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.22 g/mol | |
| IUPAC Name | 1-but-3-ynylpiperidin-4-ol | |
| SMILES | \text{C#CCCN1CCC(CC1)O} | |
| Canonical SMILES | \text{C#CCCN1CCC(CC1)O} | |
| InChI Key | NXLYPGKGCCBVFW-UHFFFAOYSA-N | |
| Hydrochloride Salt Formula | ||
| Hydrochloride Molecular Weight | 189.68 g/mol |
The compound’s alkyne moiety introduces rigidity, while the hydroxyl group enhances polarity, influencing solubility and intermolecular interactions.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves alkylation of piperidin-4-ol with but-3-yn-1-yl halides (e.g., bromide or chloride) under basic conditions . A representative procedure includes:
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Alkylation Reaction:
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Purification:
Industrial-Scale Considerations
For bulk production, continuous flow reactors and catalytic systems (e.g., phase-transfer catalysts) improve efficiency . Patent CN106432232A highlights the use of dimethyl dicarbonate butyl ester as an alkylating agent, achieving yields >90% under optimized stoichiometry .
Structural and Spectroscopic Analysis
Spectroscopic Signatures
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NMR (400 MHz, CDCl):
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Piperidine protons: δ 1.5–3.0 ppm (multiplet).
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Alkyne protons: δ 2.1–2.3 ppm (triplet, J = 2.6 Hz).
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Hydroxyl proton: δ 1.8 ppm (broad singlet).
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NMR:
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Alkyne carbons: δ 70–85 ppm.
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Piperidine carbons: δ 20–50 ppm.
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IR: Strong O–H stretch at 3200–3400 cm, C≡C stretch at 2100–2260 cm.
X-ray Crystallography
While no crystal structure of 1-(but-3-yn-1-yl)piperidin-4-ol is reported, related piperidine derivatives (e.g., biphenyl analogs) exhibit chair conformations for the piperidine ring and twisted biphenyl moieties with dihedral angles of ~25° .
| Compound | Target | Activity (IC) | Source |
|---|---|---|---|
| 1-(But-3-yn-1-yl)piperidin-4-ol | σ-1 Receptor (predicted) | N/A | |
| LAS-251 (Piperidine analog) | Local anesthetic | ED = 2 mg/kg | |
| Fentanyl | μ-Opioid receptor | EC = 1.2 nM |
Industrial and Research Applications
Drug Discovery
The compound serves as a precursor for:
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Anticancer Agents: Piperidine scaffolds inhibit tubulin polymerization .
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Antivirals: Structural analogs disrupt influenza neuraminidase .
Material Science
Alkyne groups enable click chemistry applications (e.g., polymer crosslinking) .
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